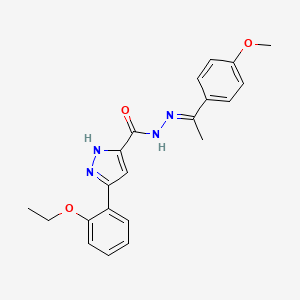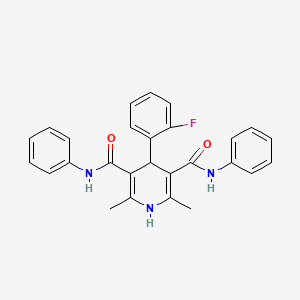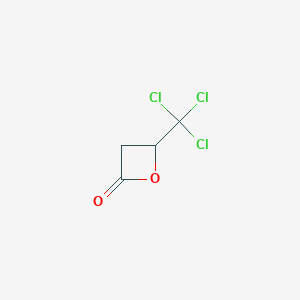
n-(2-Phenylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Phenylethyl)butanamide: is an organic compound belonging to the class of fatty amides It is characterized by the presence of a butanamide group attached to a 2-phenylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions: n-(2-Phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: n-(2-Phenylethyl)butanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It has been extracted from marine organisms and tested for its ability to inhibit the growth of plant pathogens .
Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a subject of interest in medicinal chemistry. It is explored for its potential therapeutic applications, including its role as an antifungal agent .
Industry: this compound is used in the production of antifouling agents to prevent the growth of microorganisms on surfaces. It is also studied for its potential use in developing new fungicides for agricultural applications .
作用机制
The mechanism of action of n-(2-Phenylethyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the quorum sensing system of certain pathogenic bacteria, thereby inhibiting their virulence factors . This disruption can lead to the inhibition of protease and toxin production, making it an effective antimicrobial agent.
相似化合物的比较
- 2-methyl-N-(2-phenylethyl)-butanamide
- 3-methyl-N-(2-phenylethyl)-butanamide
Comparison: n-(2-Phenylethyl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, while both 2-methyl-N-(2-phenylethyl)-butanamide and 3-methyl-N-(2-phenylethyl)-butanamide have been studied for their antifungal properties, this compound’s specific structure may offer unique advantages in terms of stability and efficacy .
属性
CAS 编号 |
6283-13-2 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-2-6-12(14)13-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14) |
InChI 键 |
ZIOZMZMOOGVIFG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)



![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)



methylidene]benzenesulfonamide](/img/structure/B11994264.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)

